molecular formula C15H15FN4O2S B11259095 8-((2-fluorobenzyl)thio)-1,3,9-trimethyl-1H-purine-2,6(3H,9H)-dione

8-((2-fluorobenzyl)thio)-1,3,9-trimethyl-1H-purine-2,6(3H,9H)-dione

Cat. No.: B11259095
M. Wt: 334.4 g/mol
InChI Key: LEJBKHUJHMCCQF-UHFFFAOYSA-N
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Description

8-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,9-TRIMETHYL-2,3,6,9-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a fluorophenyl group, a methylsulfanyl group, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,9-TRIMETHYL-2,3,6,9-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common approach is to start with the appropriate purine derivative and introduce the fluorophenyl and methylsulfanyl groups through a series of nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,9-TRIMETHYL-2,3,6,9-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.

    Reduction: The compound can be reduced to modify the purine core or the fluorophenyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine core or the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

8-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,9-TRIMETHYL-2,3,6,9-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which 8-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,9-TRIMETHYL-2,3,6,9-TETRAHYDRO-1H-PURINE-2,6-DIONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the purine core can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-CHLOROBENZYL)-8-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
  • 2-Fluorophenyl methyl sulfone
  • 1-Fluoro-2-(methylsulfonyl)benzene

Uniqueness

8-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,9-TRIMETHYL-2,3,6,9-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific combination of functional groups and the purine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its fluorophenyl group enhances its stability and binding affinity, while the methylsulfanyl group provides additional reactivity for further modifications.

Properties

Molecular Formula

C15H15FN4O2S

Molecular Weight

334.4 g/mol

IUPAC Name

8-[(2-fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione

InChI

InChI=1S/C15H15FN4O2S/c1-18-12-11(13(21)20(3)15(22)19(12)2)17-14(18)23-8-9-6-4-5-7-10(9)16/h4-7H,8H2,1-3H3

InChI Key

LEJBKHUJHMCCQF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC=CC=C3F

Origin of Product

United States

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